Aloc-L-Dab(Fmoc)-OH

Orthogonal protection Solid‑phase peptide synthesis Diaminobutyric acid

Aloc-L-Dab(Fmoc)-OH is the regioisomer that reverses the canonical Fmoc‑Dab(Alloc)‑OH protection pattern: the base‑labile Fmoc sits on the γ‑side‑chain amine while the Pd(0)‑labile Aloc masks the α‑amine. This architecture permits piperidine‑mediated side‑chain deprotection while the resin‑anchored N‑terminus remains intact, enabling side‑chain branching, cyclization, or conjugation to payloads (fluorophores, biotin, cytotoxins) before the backbone is ever exposed. Essential for monocyclic/bicyclic peptide scaffolds, site‑specific peptide‑drug conjugates (PDCs), and any convergent synthesis where deprotection sequence dictates success. Avoid synthetic dead‑ends by choosing the correct orthogonal isomer.

Molecular Formula C23H24N2O6
Molecular Weight 424.453
CAS No. 460751-78-4
Cat. No. B2689485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloc-L-Dab(Fmoc)-OH
CAS460751-78-4
Molecular FormulaC23H24N2O6
Molecular Weight424.453
Structural Identifiers
SMILESC=CCOC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
InChIInChI=1S/C23H24N2O6/c1-2-13-30-23(29)25-20(21(26)27)11-12-24-22(28)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1
InChIKeyLYPHZILENMWURB-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Aloc-L-Dab(Fmoc)-OH (CAS 460751-78-4): Orthogonally Protected Building Block for Precision Peptide Synthesis


Aloc-L-Dab(Fmoc)-OH is a doubly protected derivative of the non‑proteinogenic amino acid L‑2,4‑diaminobutyric acid (Dab). It carries an allyloxycarbonyl (Aloc) group on the α‑amine and a 9‑fluorenylmethyloxycarbonyl (Fmoc) group on the γ‑side‑chain amine . This arrangement is the reverse of the far more common Fmoc‑Dab(Alloc)‑OH, placing the base‑labile Fmoc on the side chain and the Pd(0)‑labile Aloc on the backbone amine. The compound is used in Fmoc/tBu solid‑phase peptide synthesis (SPPS) to introduce a diaminobutyric acid residue whose two amino groups can be addressed independently and in a defined order .

Why Aloc‑L‑Dab(Fmoc)‑OH Cannot Be Replaced by Fmoc‑Dab(Alloc)‑OH or Other In‑Class Dab Derivatives


Dab‑based building blocks are not interchangeable because the position of each protecting group dictates the permissible deprotection sequence during SPPS [1]. The canonical Fmoc‑Dab(Alloc)‑OH (CAS 204316‑32‑5) exposes the α‑amine at every chain‑elongation cycle, limiting side‑chain manipulation to post‑assembly steps. In contrast, Aloc‑L‑Dab(Fmoc)‑OH keeps the α‑amine masked behind a Pd‑labile Aloc while the side‑chain Fmoc can be removed with piperidine at any stage . Substituting one for the other would invert the deprotection logic, potentially blocking the synthetic route entirely when the side chain must be elaborated before N‑terminal extension.

Quantitative Differentiation of Aloc‑L‑Dab(Fmoc)‑OH from Fmoc‑Dab(Alloc)‑OH and Closest Analogs


Reversed Orthogonal Protection: Aloc on Nα, Fmoc on Nγ Enables Side‑Chain‑First Deprotection

Aloc‑L‑Dab(Fmoc)‑OH places the base‑labile Fmoc group on the side‑chain amine and the Pd(0)‑labile Aloc on the α‑amine, reversing the arrangement found in the widely used Fmoc‑Dab(Alloc)‑OH (CAS 204316‑32‑5). The Aloc group is cleaved by Pd(PPh₃)₄/PhSiH₃ (or similar Pd(0) systems), while the Fmoc group is removed with 20 % piperidine in DMF . This reversed architecture permits selective side‑chain Fmoc removal without affecting the α‑Aloc, enabling side‑chain‑first elongation strategies that are inaccessible with the conventional protection scheme [1].

Orthogonal protection Solid‑phase peptide synthesis Diaminobutyric acid

Dual‑Method Purity Specification: ≥99 % by Titration and HPLC

ChemImpex supplies Aloc‑L‑Dab(Fmoc)‑OH with a purity ≥99 % verified by both titration (carboxyl group) and HPLC (UV at 220 nm) . ABCR lists the compound at 99 % . The closest commercial analog, Fmoc‑Dab(Alloc)‑OH (Sigma‑Aldrich), is specified at 99.0 % by HPLC alone . The dual orthogonal assay approach – combining a functional group titration with chromatographic purity – provides stronger quality assurance than HPLC alone.

Purity assay Titration HPLC

Piperidine Stability of the Aloc Group: Enables Extended On‑Resin Side‑Chain Manipulation

The Aloc protecting group is fully stable to 20 % piperidine in DMF, the standard condition for iterative Fmoc removal during SPPS . This allows the side‑chain Fmoc of Aloc‑L‑Dab(Fmoc)‑OH to be removed and the liberated amine to be acylated, sulfonylated, or conjugated while the α‑Aloc remains intact. In contrast, with Fmoc‑Dab(Alloc)‑OH, the α‑Fmoc is removed at every cycle, so the side‑chain Alloc cannot be addressed without re‑protecting the α‑amine. No detectable Aloc cleavage is observed after ≥10 consecutive piperidine treatments under typical SPPS conditions [1].

Aloc stability Piperidine Fmoc‑SPPS

Thermal Storage Profile: 4°C Recommendation Aligns with Standard SPPS Building‑Block Logistics

Aloc‑L‑Dab(Fmoc)‑OH is specified for storage at 4 °C , directly comparable to the 2–8 °C recommendation for Fmoc‑Dab(Alloc)‑OH . No special handling (e.g., −20 °C) is required, simplifying laboratory inventory management.

Storage stability Cold‑chain Peptide building block

High‑Value Application Scenarios for Aloc‑L‑Dab(Fmoc)‑OH in Peptide Discovery and Development


On‑Resin Synthesis of Side‑Chain‑Branched Peptides

Aloc‑L‑Dab(Fmoc)‑OH is incorporated via its free carboxyl group. The side‑chain Fmoc is then removed with piperidine, and a second peptide chain or branching moiety is built on the liberated γ‑amine while the α‑Aloc remains intact. Only after side‑chain elaboration is the Aloc cleaved with Pd(0) to continue the main chain . This strategy is impractical with Fmoc‑Dab(Alloc)‑OH because the α‑Fmoc is removed in every cycle, requiring re‑protection before side‑chain manipulation.

Side‑Chain‑to‑Side‑Chain Cyclic Peptide Construction

The orthogonal Aloc/Fmoc pair allows the Dab side chain to be selectively deprotected and coupled to a second side‑chain carboxyl group (e.g., Asp/Glu) while the peptide remains anchored to the resin . The α‑Aloc is then removed and the N‑terminus extended or cyclized. This sequential deprotection is essential for synthesizing monocyclic and bicyclic peptide scaffolds where the cyclization order is critical.

Site‑Specific Peptide Bioconjugation via Amine Orthogonality

The Dab side‑chain amine can be selectively unmasked and conjugated to fluorescent dyes, biotin, or cytotoxic payloads while the α‑amine stays protected . This yields homogeneous peptide conjugates without the need for complex protection/deprotection of the N‑terminus. The approach is particularly valuable for constructing peptide‑drug conjugates (PDCs) and imaging probes.

Convergent Fragment Condensation in Multi‑Dab Peptide Syntheses

When a peptide contains multiple Dab residues requiring differentiated side‑chain modifications, Aloc‑L‑Dab(Fmoc)‑OH provides an orthogonal protection dimension complementary to Boc, Alloc, and ivDde groups. The reversed Fmoc side‑chain placement allows piperidine‑mediated deprotection that does not affect other side‑chain Alloc or Boc groups, enabling fully orthogonal deprotection schemes in convergent syntheses .

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